Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the 2-chlorobenzyl group through an etherification reaction. The ethoxy group is then introduced via an ethylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups, such as converting the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a candidate for the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers use it to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity, while the ethoxy groups may influence its solubility and bioavailability. The exact pathways involved can vary, but typically include the modulation of biochemical processes through covalent or non-covalent interactions.
Comparison with Similar Compounds
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate can be compared with other benzoate derivatives, such as:
Ethyl 3-bromo-4-((2-fluorobenzyl)oxy)-5-ethoxybenzoate: Similar in structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 3-bromo-4-((2-methylbenzyl)oxy)-5-ethoxybenzoate: The presence of a methyl group can influence its steric properties and interactions with biological targets.
Ethyl 3-bromo-4-((2-nitrobenzyl)oxy)-5-ethoxybenzoate: The nitro group introduces additional electronic effects, potentially altering its chemical reactivity and biological effects.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in chemical research.
Biological Activity
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a bromine atom and an ethoxy group attached to a benzoate backbone. The presence of the 2-chlorobenzyl ether moiety suggests possible interactions with biological systems that could lead to significant therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of ethyl esters similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) reported range from 2 to 8 mg/L for effective candidates .
Compound | MIC (mg/L) | Target Bacteria |
---|---|---|
This compound | TBD | MRSA |
Similar derivatives | 2-8 | Various resistant strains |
Anticancer Activity
The compound's structural features suggest potential activity against cancer cell lines. Research indicates that compounds targeting the erbB family of receptors, which are implicated in tumorigenesis, may benefit from modifications such as those present in this compound. Studies have shown that related compounds can inhibit the activity of EGFR (Epidermal Growth Factor Receptor), leading to reduced proliferation of cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Modulation of Receptor Activity : By interacting with specific receptors like EGFR, the compound may alter downstream signaling pathways critical for cell growth and survival.
Case Studies and Research Findings
A notable study evaluated the efficacy of ethyl esters in inhibiting bacterial growth in vitro. The results demonstrated a significant reduction in bacterial viability when treated with various concentrations of the compound, highlighting its potential as a therapeutic agent against resistant strains .
Another investigation focused on the anticancer properties of structurally related compounds, showing that modifications could enhance selectivity towards cancerous cells while minimizing toxicity towards normal cells .
Properties
Molecular Formula |
C18H18BrClO4 |
---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C18H18BrClO4/c1-3-22-16-10-13(18(21)23-4-2)9-14(19)17(16)24-11-12-7-5-6-8-15(12)20/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
GQYOWCDKDAPYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.